1-(5-Methylpyrimidin-2-yl)ethanone

Description

The exact mass of the compound 1-(5-Methylpyrimidin-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(5-Methylpyrimidin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Methylpyrimidin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

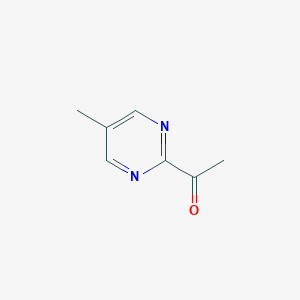

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methylpyrimidin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-8-7(6(2)10)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAIFRKMZDAHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122372-22-9 | |

| Record name | 2-Acetyl-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 1-(5-Methylpyrimidin-2-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(5-methylpyrimidin-2-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and synthetic organic chemistry. Due to its status as a relatively uncharacterized compound, this document synthesizes available data from analogous structures and theoretical principles to offer predictive insights into its physicochemical properties, spectral characteristics, synthesis, and reactivity. All predictive data is clearly identified, providing a robust framework for researchers initiating work with this molecule.

Introduction: A Versatile Heterocyclic Building Block

The pyrimidine scaffold is a cornerstone in drug discovery, present in numerous approved pharmaceuticals and bioactive molecules. The introduction of an acetyl group at the 2-position of the 5-methylpyrimidine ring system in 1-(5-methylpyrimidin-2-yl)ethanone offers a versatile handle for further chemical modification. The ketone functionality can undergo a wide array of transformations, while the pyrimidine core, with its electron-deficient nature, presents unique opportunities for derivatization. This combination makes 1-(5-methylpyrimidin-2-yl)ethanone a promising starting material for the synthesis of novel compounds with potential therapeutic applications. This guide aims to provide a detailed, albeit partially predictive, foundation for its use in a research and development setting.

Chemical Identity and Structure

The fundamental identity of 1-(5-methylpyrimidin-2-yl)ethanone is established by its molecular formula and structure.

Figure 1: Chemical structure of 1-(5-Methylpyrimidin-2-yl)ethanone.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(5-methylpyrimidin-2-yl)ethanone |

| Synonyms | 2-Acetyl-5-methylpyrimidine |

| CAS Number | Not assigned |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| InChI Key | (Predicted) |

| SMILES | CC(=O)c1ncc(C)cn1 |

Physicochemical Properties

Direct experimental data for the physicochemical properties of 1-(5-methylpyrimidin-2-yl)ethanone are not available in the literature. The following table provides predicted values based on its structure and comparison with analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Appearance | Colorless to yellow liquid or low-melting solid | Analogy with 2-acetylpyridine and other small heterocyclic ketones. |

| Boiling Point | ~200-220 °C at 760 mmHg | Higher than 2-acetylpyridine (189-193 °C) due to the additional nitrogen and methyl group increasing polarity and molecular weight. |

| Melting Point | 25-40 °C | Low melting point is expected for a small, relatively non-polar molecule of this type. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane). Sparingly soluble in water. | The presence of two nitrogen atoms and a carbonyl group allows for hydrogen bonding, but the overall hydrocarbon character is significant. |

| pKa (of conjugate acid) | ~1-2 | The pyrimidine ring is a weak base. The electron-withdrawing acetyl group further reduces the basicity of the ring nitrogens compared to pyrimidine itself (pKa ≈ 1.3). |

Spectral Analysis (Predicted)

The following spectral data are predicted based on the structure of 1-(5-methylpyrimidin-2-yl)ethanone and comparison with known spectra of related compounds, such as 2-acetylpyridine and other pyrimidine derivatives[1][2].

Table 3: Predicted Spectral Data

| Technique | Predicted Peaks and Assignments |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.9 (s, 2H, H4, H6), δ ~2.7 (s, 3H, acetyl-CH₃), δ ~2.5 (s, 3H, ring-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~195 (C=O), δ ~160 (C2), δ ~158 (C4, C6), δ ~130 (C5), δ ~26 (acetyl-CH₃), δ ~18 (ring-CH₃) |

| IR (Infrared) Spectroscopy | ν ~1700 cm⁻¹ (C=O stretch), ν ~1570, 1540 cm⁻¹ (C=N and C=C stretches of the pyrimidine ring), ν ~2900-3000 cm⁻¹ (C-H stretches) |

| Mass Spectrometry (EI) | m/z 136 (M⁺), 121 ([M-CH₃]⁺), 94 ([M-C₂H₂O]⁺), 42 ([CH₂CO]⁺) |

Synthesis and Purification

While a direct synthesis for 1-(5-methylpyrimidin-2-yl)ethanone is not reported, a plausible route can be adapted from the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide[3][4][5]. This involves the condensation of a suitable amidine with a β-dicarbonyl compound.

Figure 2: Proposed synthetic workflow for 1-(5-Methylpyrimidin-2-yl)ethanone.

Experimental Protocol: Proposed Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetamidine hydrochloride (1.0 eq) and a suitable base such as sodium ethoxide (2.2 eq) in anhydrous ethanol.

-

Addition of Reagent: To the stirred solution, add 3-methyl-2,4-pentanedione (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Reactivity Profile

The reactivity of 1-(5-methylpyrimidin-2-yl)ethanone is dictated by the interplay between the electron-deficient pyrimidine ring and the versatile acetyl group.

Figure 3: Predicted reactivity map for 1-(5-Methylpyrimidin-2-yl)ethanone.

-

Reactivity of the Acetyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for reductions to the corresponding alcohol, conversion to imines, and addition of organometallic reagents. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensations, alkylations, and halogenations.

-

Reactivity of the Pyrimidine Ring: The pyrimidine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, it is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogens (C4 and C6) if a suitable leaving group is present[6]. The acetyl group, being electron-withdrawing, will further activate the ring towards nucleophilic attack.

Safety and Handling

As 1-(5-methylpyrimidin-2-yl)ethanone is not a commercially available and well-characterized compound, it should be handled with the utmost care, assuming it is hazardous.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

A specific Safety Data Sheet (SDS) is not available. Researchers should perform a thorough risk assessment before commencing any experimental work.

References

-

J&K Scientific. 1-(5-Methyl-pyridin-2-yl)ethanone | 5308-63-4. [Link]

-

PubChem. 2-Acetylpyridine. [Link]

-

Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, E79, 331–334. [Link]

-

Azzam, R. A. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

- Google Patents.

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

-

ResearchGate. Synthesis and crystal structure of N-(5-acetyl-4-methyl-pyrimidin-2-yl)benzene-sulfonamide. [Link]

-

ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]

-

Carbonyl - compounds - IR - spectroscopy. [Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]

-

American Journal of Analytical Chemistry. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

ResearchGate. N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. [Link]

-

ResearchGate. 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

IUCr Journals. Synthesis and crystal structure of N-(5-acetyl-4-methyl-pyrimidin-2-yl)benzene-sulfonamide. [Link]

-

ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]

-

Chemguide. Fragmentation Patterns in Mass Spectra. [Link]

-

YouTube. 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. [Link]

-

ResearchGate. 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link]

-

MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

-

Center for In Vivo Metabolism. 13C Chemical Shift Reference. [Link]

-

Testbook. The correct match of 13C NMR chemical shift values. [Link]

Sources

- 1. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 1-(5-Methylpyrimidin-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of 1-(5-methylpyrimidin-2-yl)ethanone. Due to the limited availability of public spectroscopic data for this specific compound, this guide will leverage established principles of spectroscopic analysis and data from structurally analogous compounds to predict and interpret the expected spectral features. The primary focus will be on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers engaged in the synthesis, identification, and quality control of this and related pyrimidine derivatives.

Introduction: The Significance of 1-(5-Methylpyrimidin-2-yl)ethanone

1-(5-Methylpyrimidin-2-yl)ethanone is a heterocyclic ketone with a pyrimidine core. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the central structure of numerous biologically active compounds, including antiviral and anticancer agents. The acetyl group at the 2-position and the methyl group at the 5-position of the pyrimidine ring are key functional features that influence the molecule's chemical reactivity and potential biological interactions.

Accurate structural elucidation and purity assessment are paramount in the development of any compound intended for pharmaceutical or research applications. Spectroscopic techniques are the most powerful and non-destructive methods for achieving this. This guide will provide a comprehensive theoretical framework for the spectroscopic analysis of 1-(5-methylpyrimidin-2-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[1] The chemical shifts, splitting patterns, and integration of signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a complete assignment of the molecule's structure.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of 1-(5-methylpyrimidin-2-yl)ethanone would exhibit distinct signals corresponding to the protons of the methyl groups and the pyrimidine ring. The acquisition of a ¹H NMR spectrum is a fundamental step in structural verification.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Table 1: Predicted ¹H NMR Data for 1-(5-Methylpyrimidin-2-yl)ethanone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 | Singlet | 2H | H4, H6 | Protons on the pyrimidine ring adjacent to nitrogen atoms are deshielded and appear at a high chemical shift. |

| ~2.7 | Singlet | 3H | -C(=O)CH₃ | The acetyl methyl protons are adjacent to a carbonyl group, which deshields them. |

| ~2.5 | Singlet | 3H | -CH₃ | The methyl group attached to the pyrimidine ring will be slightly deshielded by the aromatic system. |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving better signal dispersion and resolving potential overlapping peaks. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. The number of scans is a balance between obtaining a good signal-to-noise ratio and the experimental time.

Diagram 1: ¹H NMR Structural Assignments

Caption: Predicted key IR absorptions for 1-(5-methylpyrimidin-2-yl)ethanone.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and valuable information about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the abundance of each ion.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺˙) for 1-(5-methylpyrimidin-2-yl)ethanone would be observed at an m/z corresponding to its molecular weight (C₇H₈N₂O = 136.15 g/mol ). Key fragmentation pathways would likely involve:

-

α-Cleavage: Loss of the acetyl group (•CH₃CO) to give a fragment at m/z 93, or loss of the methyl group (•CH₃) from the acetyl group to give an acylium ion at m/z 121. [2][3]* Cleavage of the pyrimidine ring: Fragmentation of the heterocyclic ring can lead to a variety of smaller, characteristic ions.

Table 4: Predicted Mass Spectrometry Fragments for 1-(5-Methylpyrimidin-2-yl)ethanone

| m/z | Proposed Fragment |

| 136 | [M]⁺˙ (Molecular Ion) |

| 121 | [M - CH₃]⁺ |

| 93 | [M - CH₃CO]⁺ |

| 43 | [CH₃CO]⁺ |

Diagram 3: Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for 1-(5-methylpyrimidin-2-yl)ethanone in EI-MS.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating system for the characterization of 1-(5-methylpyrimidin-2-yl)ethanone. The predicted data presented in this guide, based on fundamental spectroscopic principles and analysis of related compounds, offers a robust framework for researchers. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum will verify the presence of the key carbonyl and aromatic functional groups. Finally, mass spectrometry will confirm the molecular weight and provide further structural insights through its fragmentation pattern. This multi-technique approach ensures the unambiguous identification and purity assessment of this important heterocyclic compound.

References

- Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.

- BenchChem. (2025).

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Chemguide. (n.d.).

- MSU Chemistry. (n.d.). Mass Spectrometry.

- National Institute of Standards and Technology. (n.d.). 1-(5-Methyl-2-pyrazinyl)-1-ethanone. NIST Chemistry WebBook.

- Royal Society of Chemistry. (n.d.).

- SciSpace. (2021).

- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

- PubMed. (n.d.). Spectrophotometric and spectrofluorimetric methods for analysis of acyclovir and acebutolol hydrochloride.

Sources

Comprehensive NMR Analysis Guide: 1-(5-Methylpyrimidin-2-yl)ethanone

This guide provides a rigorous technical analysis of the NMR spectroscopy of 1-(5-Methylpyrimidin-2-yl)ethanone (also known as 2-Acetyl-5-methylpyrimidine). It is designed for analytical scientists and medicinal chemists requiring high-fidelity structural verification.

Part 1: Executive Summary & Structural Logic

1-(5-Methylpyrimidin-2-yl)ethanone is a critical pyrimidine scaffold used in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural integrity relies on the precise positioning of an acetyl group at the C2 position and a methyl group at the C5 position.

The Analytical Challenge:

Distinguishing this compound from its regioisomers (e.g., 4-methyl or 4-acetyl variants) requires a clear understanding of the pyrimidine ring's symmetry. The molecule possesses a

Structural Numbering & Features[1][2][3]

-

Position 2 (C2): Substituted with Acetyl (-C(=O)CH₃). This is the ipso carbon between the two ring nitrogens.

-

Positions 4 & 6 (C4, C6): Unsubstituted aromatic methines. Equivalent in solution.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized acquisition protocol.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is the primary recommendation (99.8% D, 0.03% v/v TMS).

-

Why: It minimizes solute-solvent hydrogen bonding that can broaden carbonyl or aromatic signals seen in DMSO-d₆.

-

Alternative: Use DMSO-d₆ only if solubility is <5 mg/0.6 mL or to shift water peaks away from the 2.4–2.8 ppm region.

-

-

Concentration: Dissolve 10–15 mg of analyte in 600 µL of solvent.

-

Why: This concentration prevents viscosity-induced line broadening while providing sufficient signal-to-noise (S/N) for 13C acquisition within 15 minutes.

-

-

Filtration: Filter through a cotton plug or PTFE syringe filter (0.2 µm) into a precision 5mm NMR tube to remove paramagnetic particulates.

Acquisition Parameters (400 MHz Base Frequency)

-

Temperature: 298 K (25°C).

-

¹H NMR:

-

Spectral Width: -2 to 14 ppm.

-

Relaxation Delay (D1): 5.0 seconds .

-

Reasoning: The acetyl methyl protons often have longer T1 relaxation times. A short D1 leads to under-integration of the methyl singlet relative to the aromatic protons.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled (zgpg30).

-

Scans: Minimum 256 (for S/N > 50:1 on quaternary carbons).

-

Part 3: ¹H NMR Spectral Analysis

The proton spectrum is characterized by two distinct aliphatic singlets and one aromatic singlet. The absence of coupling (J-splitting) is the primary confirmation of the 2,5-substitution pattern.

Assigned Chemical Shifts (CDCl₃, 400 MHz)

| Assignment | Shift (δ, ppm) | Multiplicity | Integral | Mechanistic Insight |

| H-4, H-6 | 8.82 ± 0.05 | Singlet (s) | 2H | Deshielded. Protons are adjacent to ring nitrogens (alpha-effect) and the electron-withdrawing acetyl group at C2. The C5-methyl provides a slight shielding ortho-effect compared to unsubstituted 2-acetylpyrimidine (~8.95 ppm). |

| Acetyl-CH₃ | 2.75 ± 0.02 | Singlet (s) | 3H | Alpha-Carbonyl. Typical range for methyl ketones. Sharp singlet indicates free rotation. |

| Ring-CH₃ | 2.45 ± 0.02 | Singlet (s) | 3H | Benzylic-like. Attached to the aromatic C5. Slightly deshielded compared to toluene methyl (~2.35) due to the electron-deficient pyrimidine ring. |

Diagnostic Logic (Isomer Differentiation)

-

vs. 4-Methyl isomer: The 4-methyl isomer would break the symmetry. H5 and H6 would appear as a pair of doublets (J ≈ 5 Hz). The observation of a singlet for the aromatic protons is definitive proof of the symmetric 5-methyl substitution.

-

vs. Free Base: If the sample is a hydrochloride salt, H4/H6 will shift downfield significantly (>9.0 ppm) due to protonation of the ring nitrogens.

Part 4: ¹³C NMR & DEPT Analysis[1]

The carbon spectrum confirms the backbone. Note that quaternary carbons (C2, C5, C=O) will be low intensity.

Assigned Chemical Shifts (CDCl₃)

| Carbon Type | Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| C=O | 198.5 | Absent | Carbonyl carbon. Highly deshielded. |

| C-2 | 161.2 | Absent | Quaternary ipso carbon. Flanked by two nitrogens and the carbonyl. |

| C-4, C-6 | 158.4 | Positive (+) | Aromatic CH. Deshielded by adjacent nitrogen. |

| C-5 | 135.8 | Absent | Quaternary aromatic carbon substituted with methyl. |

| Acetyl-CH₃ | 26.5 | Positive (+) | Methyl carbon alpha to ketone. |

| Ring-CH₃ | 16.2 | Positive (+) | Methyl carbon on the ring. |

Part 5: Advanced Verification Workflow

For regulatory submission or complex mixture analysis, 1D NMR is insufficient. Use the following 2D correlation logic to "walk" the molecule.

Structural Validation Workflow (DOT Diagram)

Caption: Logical decision tree for validating the 2,5-substitution pattern via NMR symmetry analysis.

Key 2D Correlations (HMBC)

-

Acetyl-CH₃ (2.75 ppm)

Strong correlations to C=O (198.5 ppm) and C-2 (161.2 ppm) . This links the acetyl group to the ring.[3] -

Ring-CH₃ (2.45 ppm)

Correlations to C-5 (135.8 ppm) and C-4/6 (158.4 ppm) . This places the methyl group on the ring.[1] -

H-4/6 (8.82 ppm)

Correlations to C-2 , C-5 , and C=O .

Part 6: Troubleshooting & Impurities

In synthesis, this compound is often derived from 5-methylpyrimidine-2-carbonitrile or via radical acetylation of 5-methylpyrimidine.

| Impurity Signal (¹H) | Likely Source | Remediation |

| δ 9.13 (s), 8.65 (s) | 5-Methylpyrimidine (Starting Material) | Unreacted precursor. Remove via acid-base extraction (product is less basic than precursor due to acetyl EWG). |

| δ 2.17 (s) | Acetone | Common solvent residue. Dry under high vacuum > 4h. |

| δ 5.30 (s) | Dichloromethane | Extraction solvent residue. |

| Broad HDO (1.56 ppm) | Water | Wet CDCl₃. Use fresh ampoule or add activated molecular sieves (3Å). |

References

-

Wishart, D. S., et al. (2022).[4] HMDB: The Human Metabolome Database. Nucleic Acids Research. (Reference for 5-methylpyrimidine base shifts).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

-

Reich, H. J. (2024).[4] Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for substituent additivity rules in heterocycles).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift prediction).

Sources

An In-Depth Technical Guide to the Solubility of 1-(5-Methylpyrimidin-2-yl)ethanone

Introduction: The Critical Role of Solubility in Preclinical Research

1-(5-Methylpyrimidin-2-yl)ethanone belongs to the pyrimidine class of heterocyclic compounds. Pyrimidines are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules.[1][2][3][4] The utility of any novel compound in drug discovery, including this specific ethanone derivative, is fundamentally linked to its physicochemical properties, chief among them being aqueous solubility.

Poor solubility is a primary driver of compound attrition in the development pipeline, leading to challenges in formulation, unreliable results in biological assays, and poor bioavailability.[5] It is estimated that 70-90% of new chemical entities are poorly soluble, making a thorough understanding and accurate determination of a compound's solubility an indispensable, non-negotiable step in early-stage research.[5]

This guide provides a comprehensive framework for characterizing the solubility of 1-(5-Methylpyrimidin-2-yl)ethanone. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, detailing the theoretical underpinnings, practical experimental protocols, and critical influencing factors that a researcher must consider. The methodologies described herein are designed to generate robust, reliable, and decision-enabling data for drug development professionals.

Part 1: Molecular Profile and Theoretical Solubility Assessment

Before embarking on experimental work, a theoretical assessment based on the molecule's structure provides invaluable context and helps guide experimental design.

Physicochemical Characteristics

The structure of 1-(5-Methylpyrimidin-2-yl)ethanone—featuring a pyrimidine ring, a methyl group, and an ethanone substituent—dictates its potential interactions with various solvents.

| Property | Structural Feature | Implication for Solubility |

| Basicity | Two ring nitrogen atoms | The lone pair electrons on the pyrimidine nitrogens can accept protons. This makes the molecule a weak base, suggesting that its aqueous solubility will be highly dependent on pH, increasing significantly in acidic conditions through salt formation.[6] |

| Polarity | Ethanone group (C=O) | The carbonyl group is polar and can act as a hydrogen bond acceptor, contributing favorably to solubility in polar solvents like water. |

| Hydrophobicity | Methyl group (-CH₃), Pyrimidine ring | The aromatic ring and the methyl group are non-polar and contribute to the molecule's hydrophobic character, which will tend to decrease aqueous solubility. |

The overall solubility of the molecule is a balance between these competing hydrophilic (basic nitrogens, ketone) and hydrophobic (methyl group, aromatic ring) features.

Predictive Solubility Models: An Initial Estimation

While experimental determination is the gold standard, computational models can provide a useful starting point. These methods have evolved from traditional parameter-based approaches to more sophisticated machine learning algorithms.[7][8]

-

Traditional Models: Approaches like the Abraham Solvation Model estimate solubility by summing the contributions of various chemical fragments within the molecule.[8]

-

Machine Learning & AI: Modern models utilize large datasets to predict solubility from molecular structure, employing techniques like Graph Convolutional Neural Networks (GCNs).[9][10] These tools can offer more accurate predictions but may struggle with novel scaffolds not well-represented in their training data.[8]

A researcher should leverage available in-silico tools to generate a preliminary estimate of solubility, which can inform the concentration ranges used in subsequent experimental assays.

Part 2: A Practical Guide to Experimental Solubility Determination

The core of characterizing the compound lies in rigorous experimental measurement. Two distinct types of solubility are relevant in drug discovery: kinetic and thermodynamic. Understanding the difference is crucial for interpreting the data correctly.

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in aqueous buffer. This mimics the conditions of many high-throughput screening (HTS) biological assays.[11][12]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period. This value is critical for understanding bioavailability and for formulation development.[13][14]

Workflow for Solubility Assessment

The following diagram outlines the logical flow for a comprehensive solubility assessment, starting from initial screening to definitive equilibrium measurement.

Caption: General workflow for solubility testing.

Protocol 1: Kinetic Solubility by Turbidimetry

This method is a rapid, high-throughput approach to identify compounds that may precipitate under typical in-vitro assay conditions.

Causality: The principle is that adding a DMSO solution of the compound to an aqueous buffer can create a supersaturated solution. If the compound's solubility limit is exceeded, it will precipitate, causing turbidity (cloudiness) that can be measured by light scattering.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(5-Methylpyrimidin-2-yl)ethanone in 100% DMSO. Best practices for stock solutions are crucial for accuracy.[15][16][17][18]

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., from 10 mM down to ~0.08 mM).

-

Addition to Buffer: Using a liquid handler, transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This creates a final concentration range from 100 µM down to ~0.8 µM, with a final DMSO concentration of 1%.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.

-

Measurement: Read the plate on a nephelometer or plate reader capable of measuring turbidity/light scattering.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly exceeds the background reading of the buffer-only controls.

Protocol 2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This is the definitive method for determining the true solubility of a compound and is essential for preclinical development.[13] The protocol is designed to be self-validating by ensuring equilibrium is reached and the analytical method is robust.

Causality: An excess of the solid compound is agitated in a specific solvent or buffer for an extended period, allowing the system to reach a state of thermodynamic equilibrium. At this point, the concentration of the dissolved compound in the liquid phase is, by definition, its solubility.[14] Quantification is then performed on the clarified supernatant.

Caption: Workflow for the Shake-Flask solubility assay.

Detailed Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 5.0, pH 6.2, pH 7.4). The choice of buffer components should be considered to avoid interactions with the compound.

-

Sample Addition: Add an excess amount of solid 1-(5-Methylpyrimidin-2-yl)ethanone to a vial containing a known volume of each buffer. "Excess" means enough solid should remain visible at the end of the experiment to ensure the solution is saturated. A starting point could be 1-2 mg per mL.

-

Equilibration: Seal the vials and place them on an orbital shaker or vial roller. Agitate at a consistent temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A 24-hour incubation is a standard starting point, but this should be confirmed by sampling at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer increasing.

-

Phase Separation: After incubation, separate the undissolved solid from the solution. This is a critical step. Centrifugation at high speed (e.g., >10,000 g for 15 minutes) is effective. Alternatively, filtration through a low-binding filter (e.g., 0.45 µm PVDF) can be used, but one must validate that the compound does not adsorb to the filter material.

-

Quantification by HPLC-UV: High-Performance Liquid Chromatography with UV detection is the preferred method for accurate quantification due to its specificity and sensitivity.[13][19]

-

Standard Curve Preparation: Prepare a set of calibration standards of known concentrations by dissolving the compound in a suitable organic solvent (like acetonitrile or methanol) and then diluting into the HPLC mobile phase.[20][21]

-

Sample Preparation: Carefully take an aliquot of the clear supernatant from the equilibrated sample and dilute it with the mobile phase to fall within the linear range of the standard curve.

-

Chromatographic Conditions: Develop a simple isocratic or gradient reversed-phase HPLC method. A C18 column is a common starting point. The mobile phase could consist of acetonitrile and water with a modifier like formic acid to ensure good peak shape. UV detection should be set to the compound's λmax.[22]

-

Analysis: Inject the standards and the diluted samples. Integrate the peak area corresponding to the compound.

-

-

Calculation: Construct a calibration curve by plotting the peak area of the standards versus their known concentrations. Use the linear regression equation from this curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility in mg/mL or µM.

Part 3: Critical Factors Influencing Solubility

The solubility of 1-(5-Methylpyrimidin-2-yl)ethanone is not a single value but is highly dependent on the experimental conditions.

The Dominant Effect of pH

For a basic compound like this, pH is the most critical variable. The pyrimidine nitrogens can be protonated in acidic solution, forming a cationic salt which is significantly more polar and thus more soluble in water than the neutral free base.[6]

This relationship is governed by the Henderson-Hasselbalch equation and the compound's pKa (the pH at which the compound is 50% ionized).

Caption: pH effect on the ionization and solubility.

A full pH-solubility profile should be generated by performing the thermodynamic solubility assay across a range of pH values. This data is vital for predicting absorption in the gastrointestinal tract, where pH varies significantly.

Solvent Selection in Preclinical Studies

While aqueous solubility is paramount, understanding solubility in various solvents is important for synthesis, purification, and formulation.[23] In drug discovery, solvents are chosen based on efficacy, safety, and environmental impact.[24] Guides from regulatory bodies and pharmaceutical companies provide frameworks for appropriate solvent selection.[25][26]

Commonly Used Solvents in Pharmaceutical Research: [23]

-

Class 3 (Low Toxic Potential): Ethanol, Isopropyl Alcohol (IPA), Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate.

-

Class 2 (Limited Use): Acetonitrile, Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF). These should be limited in final products due to higher toxicity.[24]

A qualitative assessment of solubility in these solvents can be performed by adding a small amount of solid to the solvent and observing dissolution.[27][28]

Part 4: Data Presentation and Interpretation

All quantitative solubility data must be presented clearly and concisely to enable informed decision-making.

Summary of Thermodynamic Solubility

The final data from the shake-flask experiments should be compiled into a table. This provides a clear pH-solubility profile for 1-(5-Methylpyrimidin-2-yl)ethanone.

Example Data Table:

| Buffer pH | Solubility (µg/mL) | Solubility (µM) | Method | Temperature (°C) |

| 5.0 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV | 25 |

| 6.2 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV | 25 |

| 7.4 | [Experimental Value] | [Calculated Value] | Shake-Flask HPLC-UV | 25 |

Note: Molecular Weight of C₈H₈N₂O = 148.16 g/mol . µM = (µg/mL) / 148.16 * 1000.

This table provides the authoritative data required for project teams to assess the compound's viability, guide formulation efforts, and correctly interpret data from biological assays.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Pyrimidine Derivatives: Chemical Properties and Applications in Research. Retrieved from [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-6-methylpyridine. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

-

Rowan Scientific. (2025). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]

-

Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

-

MDPI. (n.d.). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

-

Research Journal of Pharmacy and Life Sciences. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Retrieved from [Link]

-

ResearchGate. (2018). Drug stock solutions best practices?. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

-

PubMed. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Retrieved from [Link]

-

Diva-portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]

-

RSC Publishing. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved from [Link]

-

European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

-

PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Impactfactor.org. (2025). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Retrieved from [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

-

Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

-

ACS Publications. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. Retrieved from [Link]

-

ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

-

Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

ResearchGate. (2025). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

Unknown. (n.d.). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. scispace.com [scispace.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 8. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 9. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. evotec.com [evotec.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Solutions and dilutions: working with stock solutions [ruf.rice.edu]

- 16. bitesizebio.com [bitesizebio.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. phytotechlab.com [phytotechlab.com]

- 21. pharmaguru.co [pharmaguru.co]

- 22. diva-portal.org [diva-portal.org]

- 23. rjpls.org [rjpls.org]

- 24. ema.europa.eu [ema.europa.eu]

- 25. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 26. pubs.acs.org [pubs.acs.org]

- 27. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 28. www1.udel.edu [www1.udel.edu]

A Strategic Guide to Unveiling the Biological Potential of 1-(5-Methylpyrimidin-2-yl)ethanone

Abstract

1-(5-Methylpyrimidin-2-yl)ethanone is a heterocyclic ketone built upon the pyrimidine scaffold, a privileged structure in medicinal chemistry renowned for its presence in a vast array of biologically active compounds. While this specific molecule is recognized primarily as a versatile synthetic intermediate, its intrinsic biological activities remain largely unexplored.[1] This guide departs from a review of known data and instead presents a forward-looking, strategic framework for the comprehensive biological evaluation of 1-(5-Methylpyrimidin-2-yl)ethanone. We provide a rationale and detailed protocols for a tiered screening cascade, beginning with broad phenotypic assays and progressing to specific target-based and mechanistic studies. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel chemical entities, using this compound as a model for systematic investigation.

Introduction: The Pyrimidine Core and a Call for Investigation

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[2] This broad utility stems from the pyrimidine's ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, making it an ideal scaffold for designing enzyme inhibitors and receptor modulators.

1-(5-Methylpyrimidin-2-yl)ethanone, the subject of this guide, possesses this key pharmacophore. Its structure, featuring a methyl group and an ethanone substituent, offers specific electronic and steric properties that could dictate unique biological interactions. To date, its value has been realized predominantly as a building block for more complex molecules, particularly in the development of novel antiviral and anticancer agents.[1] However, this very utility suggests that the parent molecule may possess latent bioactivity worthy of direct investigation. This guide outlines a logical, resource-efficient pathway to systematically characterize its biological profile.

A Tiered Strategy for Biological Activity Profiling

To effectively probe the biological landscape of an under-characterized compound, a multi-tiered approach is optimal. This strategy begins with broad, high-throughput screens to identify potential areas of activity, followed by more focused assays to confirm these "hits" and elucidate the underlying mechanism of action. This ensures that research efforts are concentrated on the most promising avenues.

The causality behind this tiered workflow is resource management and logical progression. Broad phenotypic screens (Tier 1) are cost-effective for initial assessment. A positive result, or "hit," in these assays provides the necessary justification for investing in more complex and expensive target-based and mechanistic studies (Tiers 2 and 3).

Caption: Tiered workflow for biological characterization.

Tier 1: Primary Phenotypic Screening Protocols

The initial screening phase is designed to answer a fundamental question: Does 1-(5-Methylpyrimidin-2-yl)ethanone exhibit any significant effect in broad models of human disease?

Anticancer Cytotoxicity Screening

Rationale: The pyrimidine scaffold is integral to many anticancer drugs, including kinase inhibitors and antimetabolites. Therefore, a primary screen for general cytotoxicity against a panel of human cancer cell lines is a logical starting point.

Protocol: MTT Assay for Cell Viability

This protocol provides a self-validating system by including appropriate controls for background absorbance, solvent effects, and maximum cell death.

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of 1-(5-Methylpyrimidin-2-yl)ethanone in sterile DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Controls: Include wells with medium only (blank), cells with medium containing 0.5% DMSO (vehicle control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing

Rationale: Pyrimidine derivatives have demonstrated considerable antibacterial and antifungal activities.[3][4] A broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Protocol: Broth Microdilution for MIC Determination

-

Strain Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust it to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the 10 mM stock solution of 1-(5-Methylpyrimidin-2-yl)ethanone, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a well with inoculum and no compound (growth control), a well with medium only (sterility control), and a known antibiotic/antifungal like Ciprofloxacin or Fluconazole (positive control).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Tier 2 & 3: Target Identification and Mechanistic Elucidation

A confirmed "hit" from Tier 1 screening necessitates a deeper investigation to identify the molecular target and understand the mechanism of action.

Kinase Inhibition as a Potential Mechanism

Rationale: If the compound shows anticancer activity, kinase inhibition is a highly probable mechanism. The pyrimidine core is a well-known "hinge-binding" motif that anchors inhibitors into the ATP-binding pocket of many kinases.[5] For instance, derivatives of 5-methylpyrimidin-2-amine have been developed as potent and selective JAK2 inhibitors for treating myeloproliferative neoplasms.[5]

Caption: Hypothetical inhibition of the JAK/STAT pathway.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. Less ADP corresponds to greater inhibition.

-

Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., JAK2, PLK2), its specific substrate peptide, and ATP at its Kₘ concentration.

-

Compound Addition: Add 1-(5-Methylpyrimidin-2-yl)ethanone at various concentrations (similar to the cytotoxicity assay). Include no-enzyme and no-compound controls.

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Elucidating the Mode of Enzyme Inhibition

Rationale: Should the compound prove to be an enzyme inhibitor (whether of a kinase or a bacterial enzyme like DNA gyrase[6]), determining its mode of inhibition (e.g., competitive, non-competitive) is a critical next step. This is achieved by measuring enzyme kinetics at varying substrate concentrations in the presence of a fixed inhibitor concentration.

Principles of Kinetic Analysis:

-

Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[7]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site, distinct from the active site. This reduces the Vₘₐₓ but does not affect the Kₘ.

-

Lineweaver-Burk Plot: This double reciprocal plot (1/V vs. 1/[S]) is a powerful tool for visualizing these changes. Competitive inhibitors result in lines that intersect on the y-axis, while non-competitive inhibitors yield lines that intersect on the x-axis.[8]

Caption: Models of reversible enzyme inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The following table provides a template for presenting hypothetical primary screening results.

| Compound | Assay Type | Target Organism/Cell Line | Endpoint | Result (µM) |

| 1-(5-Methylpyrimidin-2-yl)ethanone | Cytotoxicity | MCF-7 (Human Breast Cancer) | IC₅₀ | > 100 |

| 1-(5-Methylpyrimidin-2-yl)ethanone | Cytotoxicity | A549 (Human Lung Cancer) | IC₅₀ | 85.2 |

| 1-(5-Methylpyrimidin-2-yl)ethanone | Antimicrobial Susceptibility | S. aureus | MIC | 16 |

| 1-(5-Methylpyrimidin-2-yl)ethanone | Antimicrobial Susceptibility | E. coli | MIC | > 128 |

| Doxorubicin (Control) | Cytotoxicity | A549 (Human Lung Cancer) | IC₅₀ | 0.05 |

| Ciprofloxacin (Control) | Antimicrobial Susceptibility | S. aureus | MIC | 1 |

Conclusion and Future Directions

This guide proposes a systematic and logical pathway for the biological characterization of 1-(5-Methylpyrimidin-2-yl)ethanone. While its current application is primarily in chemical synthesis, its pyrimidine core provides a strong rationale for investigating its potential as a bioactive agent. The tiered screening approach, progressing from broad phenotypic assays to specific mechanistic studies, represents a robust and efficient strategy for drug discovery. Any confirmed activity would establish this compound not only as a useful synthetic intermediate but also as a valuable lead scaffold for the development of novel therapeutics targeting cancer, infectious diseases, or other conditions. The results of this proposed investigation will pave the way for future structure-activity relationship (SAR) studies and lead optimization efforts.

References

- Chem-Impex. (n.d.). 1-(5-Methyl-pyridin-2-yl)ethanone.

- National Center for Biotechnology Information. (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC.

- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties.

- National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.

- MDPI. (2023, May 19). Chemical Profile, Antibacterial, Antibiofilm, and Antiviral Activities of Pulicaria crispa Most Potent Fraction: An In Vitro and In Silico Study.

- ACS Omega. (2022, March 16). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.

- MDPI. (n.d.). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution.

- ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. Request PDF.

- MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one.

- CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

- Institute of Molecular Biology and Genetics, NAS of Ukraine. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.

- S Muralikrishna. (2018, May 8). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomed J Sci & Tech Res.

- Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.

- PubMed. (2008, April 1). Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives.

- ResearchGate. (2025, August 7). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors.

- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- Fiveable. (n.d.). Enzyme inhibition | Medicinal Chemistry Class Notes.

- Jetir.Org. (n.d.). Synthesis, Characterization and Evaluation of Antibacterial Activity of 1-[(2-chloroquinolin-3- yl)methyl]pyridin-2(1H)one Deriv.

- MDPI. (2021, April 23). Effectiveness of Bioactive Compound as Antibacterial and Anti-Quorum Sensing Agent from Myrmecodia pendans: An In Silico Study.

- ChemicalBook. (n.d.). 5308-63-4(1-(5-METHYL-PYRIDIN-2-YL)-ETHANONE) Product Description.

- ResearchGate. (2023, June 17). In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids.

- PubMed. (2016, February 15). Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2).

- OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology.

- (n.d.). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues.

- Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition.

- Chem-Impex. (n.d.). 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone.

- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.

- PubChem. (n.d.). 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone.

- PubMed. (2018, March 10). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer.

- Sigma-Aldrich. (n.d.). 1-(4-METHYL-2-MORPHOLIN-4-YL-PYRIMIDIN-5-YL)-ETHANONE AldrichCPR.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

The Emerging Potential of Acetyl-Methyl-Pyrimidine Scaffolds in Drug Discovery and Beyond: A Technical Guide

Introduction: Navigating the Landscape of Pyrimidine Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1][2] Its inherent drug-like properties and synthetic tractability have made it a privileged scaffold in the development of novel therapeutics.[2] This guide delves into the potential applications of a specific pyrimidine derivative, 1-(5-Methylpyrimidin-2-yl)ethanone, and its close structural analogs. While direct literature on this exact molecule is sparse, this guide will provide a comprehensive overview of the synthesis, properties, and potential applications of the broader class of acetyl-methyl-pyrimidine derivatives, drawing on established principles of medicinal chemistry and available data on related compounds to project the promising future of this chemical scaffold.

The Pyrimidine Core: A Foundation for Diverse Biological Activity

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a key pharmacophore in numerous approved drugs.[2] The strategic placement of substituents on this core can modulate its electronic properties, lipophilicity, and steric profile, leading to a wide spectrum of pharmacological activities. Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents.[1][2]

Synthesis of Pyrimidinyl Ketones: Building the Core Scaffold

The synthesis of pyrimidinyl ketones, such as 1-(5-Methylpyrimidin-2-yl)ethanone, can be achieved through various established synthetic routes in organic chemistry. One of the most common and versatile methods is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[3]

A plausible synthetic route to an acetyl-methyl-pyrimidine scaffold, based on a reported synthesis of a related derivative, involves the condensation of a substituted guanidine with a β-dicarbonyl compound like acetylacetone in the presence of a cyclizing agent.[4]

Illustrative Synthetic Protocol: Synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide

A reported one-pot reaction for a related compound provides a blueprint for accessing this class of molecules.[4]

Step-by-Step Methodology:

-

Reactant Mixture: A mixture of phenylsulfonyl guanidine (0.05 mol) and acetylacetone (0.1 mol) is prepared.

-

Addition of Cyclizing Agent: Triethylorthoformate (5 ml) is added to the reactant mixture.

-

Reaction Conditions: The reaction mixture is refluxed for 6 hours.

-

Isolation and Purification: After cooling, the resulting precipitate is filtered and recrystallized from ethanol to yield the final product.[4]

This protocol highlights a straightforward and efficient method for constructing the acetyl-methyl-pyrimidine core.

Potential Applications of 1-(5-Methylpyrimidin-2-yl)ethanone and its Analogs

Based on the known biological activities of diverse pyrimidine derivatives and the structural features of the acetyl-methyl-pyrimidine scaffold, several key areas of application can be proposed. The methyl group at the 5-position can enhance binding to biological targets through hydrophobic interactions, while the acetyl group at the 2-position provides a key reactive handle for further chemical modification and can participate in hydrogen bonding.

Anticancer Agents

The pyrimidine scaffold is a well-established pharmacophore in oncology.[2] Numerous pyrimidine-based drugs, such as 5-fluorouracil and imatinib, are in clinical use. The potential for 1-(5-Methylpyrimidin-2-yl)ethanone derivatives as anticancer agents is significant. For instance, a series of 5-chlorine-2-amino-pyrimidine derivatives have been developed as potent Polo-like kinase 4 (PLK4) inhibitors, with some compounds exhibiting significant anti-proliferative activity against breast cancer cell lines.[5]

Proposed Mechanism of Action: The acetyl-methyl-pyrimidine core could serve as a scaffold for designing inhibitors of various kinases that are overexpressed in cancer cells. The acetyl group could be modified to introduce functionalities that interact with the ATP-binding pocket of these enzymes.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area.[2] For example, novel thiophene-bearing pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties.[6]

Proposed Mechanism of Action: The acetyl-methyl-pyrimidine scaffold could be functionalized to target essential bacterial enzymes or disrupt cell wall synthesis. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating binding to microbial targets.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties.[2]

Proposed Mechanism of Action: Derivatives of 1-(5-Methylpyrimidin-2-yl)ethanone could be designed to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. The acetyl group could be a starting point for the synthesis of chalcone-like molecules, which are known to possess anti-inflammatory activity.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[2] For the 1-(5-Methylpyrimidin-2-yl)ethanone scaffold, the following SAR insights can be inferred:

| Position | Substituent | Potential Impact on Activity |

| 2 | Acetyl group | Key for further derivatization; potential hydrogen bond acceptor. |

| 4 | Unsubstituted | Site for introducing various functional groups to modulate activity and selectivity. |

| 5 | Methyl group | Can enhance binding affinity through hydrophobic interactions. |

| 6 | Unsubstituted | Another position for substitution to optimize pharmacokinetic properties. |

Experimental Protocols for Biological Evaluation

To validate the potential applications of novel 1-(5-Methylpyrimidin-2-yl)ethanone derivatives, a series of in vitro and in vivo assays are essential.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains.

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: A standardized bacterial suspension is prepared.

-

Serial Dilution: The test compounds are serially diluted in a 96-well plate containing broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The acetyl-methyl-pyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents and other valuable chemical entities. While direct experimental data on 1-(5-Methylpyrimidin-2-yl)ethanone is limited, the rich chemistry and diverse biological activities of the broader pyrimidine class provide a strong rationale for its potential. Future research should focus on the synthesis of a library of derivatives based on this core structure and their systematic evaluation in a range of biological assays. Such studies will be crucial in unlocking the full potential of this intriguing chemical scaffold.

References

- No specific source for 1-(5-Methylpyrimidin-2-yl)ethanone was found.

- No specific source for 1-(5-Methylpyrimidin-2-yl)ethanone was found.

- No specific source for 1-(5-Methylpyrimidin-2-yl)ethanone was found.

- No specific source for 1-(5-Methylpyrimidin-2-yl)ethanone was found.

- No specific source for 1-(5-Methylpyrimidin-2-yl)ethanone was found.

-

Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. (2024). ResearchGate. [Link]

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules. [Link]

- Process for the preparation of 2-amino-5-methyl-pyridine. (1994).

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]

-

5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. (2008). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2025). RSC Medicinal Chemistry. [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2022). ResearchGate. [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). Biopolymers and Cell. [Link]

-

Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University. [Link]

-

Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Molecules. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules. [Link]

-

Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]

- 4. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pnrjournal.com [pnrjournal.com]

An In-depth Technical Guide to 1-(5-Methylpyrimidin-2-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Foreword: The Pyrimidine Scaffold in Modern Medicinal Chemistry